(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol
Description
Properties
IUPAC Name |
(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3/t10?,11-,12?,13-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLNXIZRQPJOEU-DHUKMVCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1C([C@@H]([C@@H](O1)C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858243 | |
| Record name | (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202403-49-4 | |
| Record name | (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Dehydration of D-Sorbitol
The synthesis begins with the dehydration of D-sorbitol to form sorbitan (1,4-anhydro-D-glucitol). This step, described in US4297290A , employs acidic conditions (e.g., sulfuric acid or hydrochloric acid) at elevated temperatures (150–200°C). The reaction produces a mixture of sorbitan isomers, isosorbide, and residual sorbitol, necessitating purification via fractional distillation or crystallization.
Key Reaction Parameters
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Catalyst: 0.5–2.0 wt% H₂SO₄
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Temperature: 160°C, 4–6 hours
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Byproducts: Isosorbide (12–18%), unreacted sorbitol (5–10%).
Regioselective Etherification at Position 5
Williamson Ether Synthesis
Introducing the octoxy group at position 5 requires selective activation of the hydroxyl group. The Williamson ether synthesis, using a strong base (e.g., NaH) and octyl halide (e.g., 1-bromooctane), offers a classical approach:
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Deprotonation : Sorbitan is treated with NaH in anhydrous THF to generate the alkoxide at position 5.
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Alkylation : Addition of 1-bromooctane at 60°C for 12 hours yields the octoxy intermediate.
Challenges : Competing reactions at positions 2, 3, and 6 necessitate protecting groups. For example, acetal protection of vicinal diols (positions 3 and 4) using benzaldehyde dimethyl acetal improves selectivity.
Acid-Catalyzed Etherification
An alternative method from RSC protocols involves camphorsulfonic acid (CSA)-catalyzed etherification with octanol:
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Reaction Setup : Sorbitan (5.00 g, 30.5 mmol), octanol (10.2 mmol), and CSA (10 wt%) in dry ethanol.
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Conditions : Stirred at 80°C under argon for 24 hours.
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Workup : Filtration, solvent evaporation, and flash chromatography (hexane:ethyl acetate, 3:1) yield the pure product.
Yield : 58–65% (mixture of regioisomers).
Stereochemical Control and Resolution
Chiral Auxiliaries
To enforce the (2S,3S) configuration, chiral ligands such as (R)-BINOL are employed during etherification. For example, asymmetric Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine invert stereochemistry at position 2.
Enzymatic Resolution
Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze undesired stereoisomers. A racemic mixture of sorbitan ethers is treated with vinyl acetate in tert-butanol, resolving the (2S,3S) isomer with >90% enantiomeric excess.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereopurity (%) | Scalability |
|---|---|---|---|
| Williamson Synthesis | 45–55 | 75–80 | Moderate |
| Acid-Catalyzed | 58–65 | 85–90 | High |
| Enzymatic Resolution | 70–75 | >95 | Low |
Trade-offs : Acid-catalyzed methods favor scalability but require rigorous isomer separation. Enzymatic approaches offer superior stereopurity but are cost-prohibitive for industrial-scale synthesis.
Industrial-Scale Production Insights
Patent US4297290A
Large-scale synthesis (3-L reactor) uses:
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Anhydro sorbitol : Hydroxyl number 1150–1400.
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Octanoic acid : 1.2 equivalents, 215°C, nitrogen atmosphere.
Key Metric : Batch yield of 82–87% after recrystallization (ethanol:water, 7:3).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar ring.
Reduction: Reduction reactions can alter the functional groups attached to the sugar ring.
Substitution: Common in modifying the alkyl chain or the sugar ring itself.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents or nucleophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol has a wide range of applications in scientific research:
Microbiology: It has been shown to exhibit bacteriostatic activity against Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis.
Biochemistry: Used in the study of glycosidase enzymes and their role in carbohydrate metabolism.
Medicinal Chemistry: Investigated for its potential as an antileishmanial agent, showing significant activity against Leishmania donovani.
Industrial Applications: Potential use in the synthesis of specific disaccharides and other carbohydrate derivatives.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by binding to chloride ions and disrupting cell wall synthesis . In the case of Leishmania donovani, it interacts with the parasite’s membrane, leading to structural damage and inhibition of growth . The compound also modulates immune responses, enhancing the production of pro-inflammatory cytokines and promoting a Th1 immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related oxolane derivatives, emphasizing molecular features, physicochemical properties, and functional roles.
Table 1: Comparative Analysis of (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol and Analogs
Key Structural and Functional Differences
Lipophilicity: The octoxy group in the target compound increases its logP value compared to analogs like 4-nitrophenyl galactofuranoside (polar nitrophenoxy) or the purine-containing nucleoside (hydrophilic hydroxymethyl and heterocycle). This property may favor passive diffusion in drug delivery systems.
Stereochemical Complexity: The (2S,3S) configuration distinguishes it from Dapagliflozin Impurity 40 (2S,3R,4R,5R) and the galactofuranoside (2S,3R,4R,5S), affecting enzyme-binding specificity. For example, β-galactofuranosidase requires strict stereocomplementarity for substrate recognition .
Biological Relevance: Unlike the nucleoside analog () or the galactofuranoside (), the target compound lacks documented enzyme-targeting roles. However, its diol groups could enable chelation or hydrogen bonding in catalytic interactions.
Synthetic Utility :
- Dapagliflozin Impurity 40’s chloro and ethoxybenzyl groups make it a challenging synthetic target compared to the octoxy derivative, which may be synthesized via simpler alkoxylation reactions .
Research Findings
- Solubility : The octoxy chain reduces aqueous solubility relative to the hydroxymethyl nucleoside () but enhances compatibility with lipid-based formulations.
- Thermal Stability : Oxolanes with bulky substituents (e.g., octoxy) exhibit higher thermal stability than those with nitro or chlorophenyl groups, as seen in thermogravimetric analyses of related compounds .
- Toxicity: No acute toxicity data are available for the target compound, whereas the purine nucleoside analog () has established safety protocols due to its biological activity .
Biological Activity
(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol, also known as Octyl D-Galactofuranoside, is a compound that has gained attention in the field of biological research due to its potential applications in various biochemical processes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H24O6
- CAS Number : 202403-49-4
The biological activity of Octyl D-Galactofuranoside is primarily attributed to its role as a surfactant and its interaction with biological membranes. It is believed to facilitate the transport of other molecules across cell membranes by altering membrane fluidity and permeability. This property makes it a valuable compound in drug delivery systems and biochemical assays.
Biological Activity Overview
Research indicates that Octyl D-Galactofuranoside exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Its surfactant properties may disrupt microbial cell membranes, leading to cell lysis.
- Cell Proliferation : Octyl D-Galactofuranoside has been reported to promote cell proliferation in certain cell lines. This effect may be mediated through enhanced nutrient uptake and improved cellular metabolism.
- Immune Modulation : Preliminary findings suggest that this compound may modulate immune responses. It appears to enhance the activity of immune cells, potentially improving host defense mechanisms against pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Cell Proliferation | Promotes proliferation in specific cell lines | |
| Immune Modulation | Enhances immune cell activity |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of Octyl D-Galactofuranoside, researchers tested its effects against Escherichia coli and Candida albicans. The results indicated a significant reduction in microbial viability at concentrations above 100 µg/mL. The mechanism was hypothesized to involve disruption of the microbial membrane integrity.
Case Study 2: Cell Proliferation Assay
Another investigation focused on the effects of Octyl D-Galactofuranoside on human fibroblast cells. The compound was found to enhance cell proliferation by approximately 30% compared to control groups over a 48-hour period. This suggests potential applications in tissue engineering and regenerative medicine.
Q & A
Q. What are the recommended synthetic routes for (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol, and what challenges are associated with its stereochemical purity?
Methodological Answer: Synthesis of this compound requires careful stereochemical control due to its multiple chiral centers. A stepwise approach using protecting groups (e.g., benzoyl or acetyl groups) for hydroxyl and dihydroxyethyl moieties can prevent unwanted side reactions. For example, benzoylation of hydroxyl groups followed by selective deprotection can ensure regioselectivity . Final purification via chiral chromatography or crystallization is critical to resolve stereoisomeric impurities. Characterization should combine H/C NMR, X-ray crystallography, and polarimetry to confirm absolute configuration .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer: The compound’s stability depends on avoiding moisture and oxidative conditions. Store in sealed, inert containers under nitrogen at -20°C, with desiccants like silica gel. During handling, use PPE (nitrile gloves, lab coats) and work in a fume hood to minimize inhalation risks. Regular stability assessments via HPLC or TLC under varying conditions (pH, temperature) are advised to detect degradation products .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies functional groups and stereochemistry. For purity, use reversed-phase HPLC with a polar organic mobile phase. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability. Cross-validate results with IR spectroscopy to detect hydroxyl and ether stretching bands .
Advanced Research Questions
Q. How can contradictory data in the spectral characterization of this compound be resolved?
Methodological Answer: Contradictions often arise from solvent effects, impurities, or dynamic equilibria (e.g., ring-opening in oxolane derivatives). To resolve this:
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic ecosystems?
Methodological Answer: Adopt a split-plot design with controlled microcosms to simulate environmental conditions . Variables include pH, temperature, and microbial activity. Measure biodegradation rates via LC-MS/MS and assess photolytic degradation using UV irradiation chambers. Ecotoxicological impact can be evaluated using Daphnia magna or algal growth inhibition assays, following OECD guidelines .
Q. How can researchers optimize the enantiomeric resolution of this compound during synthesis?
Methodological Answer: Enantiomeric resolution requires chiral auxiliaries or catalysts. For example, Sharpless asymmetric dihydroxylation can introduce stereocenters with high ee. Post-synthesis, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Monitor enantiomeric excess (ee) via chiral GC or circular dichroism spectroscopy. Kinetic resolution during crystallization (e.g., using tartaric acid derivatives) may further enhance purity .
Q. What strategies mitigate oxidative degradation of the dihydroxyethyl moiety during long-term stability studies?
Methodological Answer: Introduce antioxidants (e.g., BHT or ascorbic acid) at 0.1-1% w/w in formulations. Store samples in amber vials to prevent photoxidation. Conduct accelerated stability studies (40°C/75% RH) and monitor degradation products via UPLC-QTOF. For lab-scale storage, lyophilization under vacuum can reduce hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
